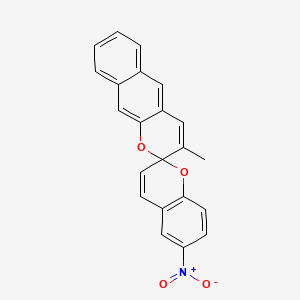
Spiro(2H-1-benzopyran-2,2'-2H-naphtho(2,3-b)pyran), 6-nitro-3'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl-: is a complex organic compound known for its unique structural properties and photochromic behavior This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible transformations between two distinct forms when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2H-naphtho(2,3-b)pyran with 2H-1-benzopyran in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of light-induced molecular transformations.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.
Mécanisme D'action
The mechanism of action of Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- involves its ability to undergo reversible photochromic transformations. Upon exposure to ultraviolet (UV) light, the compound transitions from a colorless leuco form to a colored merocyanine form. This transformation is facilitated by the breaking and forming of specific chemical bonds within the molecule, leading to a change in its electronic structure and absorption properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(2H-1-benzopyran-2,2’-indoline), 6-nitro-1’,3’,3’-trimethyl-
- 1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline)
- 6’-Nitro-3-methylspiro(2H-naphtho(2,3-b)pyran-2,2’-2Hbenzopyran)
Uniqueness
Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- is unique due to its specific structural arrangement and the presence of both nitro and methyl groups. These features contribute to its distinct photochromic behavior and enhanced reactivity compared to other similar compounds. Its ability to undergo reversible transformations under light exposure makes it particularly valuable in applications requiring dynamic and responsive materials.
Propriétés
Numéro CAS |
73928-06-0 |
|---|---|
Formule moléculaire |
C22H15NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3-methyl-6'-nitrospiro[benzo[g]chromene-2,2'-chromene] |
InChI |
InChI=1S/C22H15NO4/c1-14-10-18-11-15-4-2-3-5-16(15)13-21(18)27-22(14)9-8-17-12-19(23(24)25)6-7-20(17)26-22/h2-13H,1H3 |
Clé InChI |
SYMLYDQNLPMICL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=CC=CC=C3C=C2OC14C=CC5=C(O4)C=CC(=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)


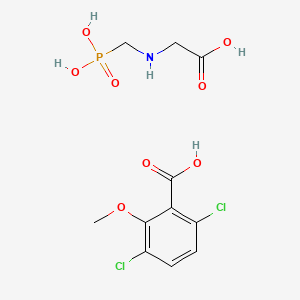
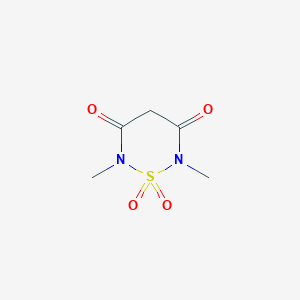
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)

![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
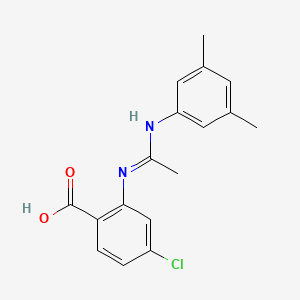
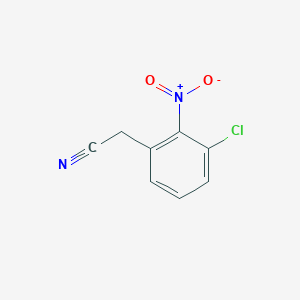
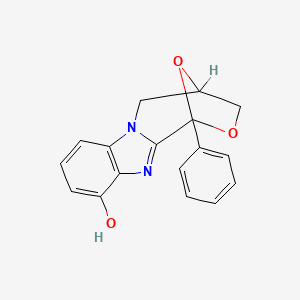
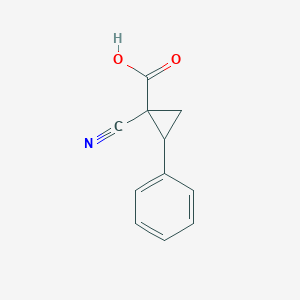

![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
